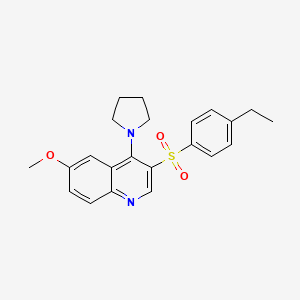

3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-pyrrolidin-1-ylquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

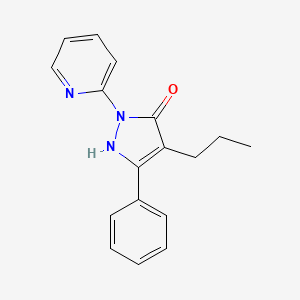

The molecular structure of EMQ is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

The synthesis of complex quinoline derivatives has been explored in various studies. For example, Tominaga et al. (1992) reported on the synthesis of 2-sulfonylaminopyrrolo[2,1-a]isoquinoline derivatives via a formal [3 + 3] cycloaddition reaction, showcasing the potential of sulfonyl and quinoline groups in synthesizing new heterocyclic compounds with possible pharmaceutical applications (Y. Tominaga, H. Ueda, K. Ogata, S. Kohra, 1992).

Photocatalytic Activity

Li-ping Li and B. Ye (2019) demonstrated the use of 2-phenylquinoline derivatives in synthesizing cationic Ir(III) complexes with notable photocatalytic activities for sulfide oxidation to sulfoxides. This highlights the role of quinoline derivatives in developing photocatalysts for chemical transformations with environmental and synthetic applications (Li-ping Li, B. Ye, 2019).

Antimicrobial and Antifungal Activities

Fadda et al. (2016) synthesized novel sulfonate derivatives containing quinolyl groups, which were screened for their antimicrobial and antifungal activities. This study suggests that quinoline derivatives can be potent candidates for developing new antimicrobial agents (A. Fadda, Rasha E El-Mekawy, Mohammed Taha AbdelAal, 2016).

Organic Electronics

Jeon et al. (2014) investigated new electron transport materials based on diphenylsulfone and quinoline derivatives for use in phosphorescent organic light-emitting diodes (PhOLEDs). The study underscores the utility of quinoline and sulfonyl groups in designing materials for advanced electronic applications (S. Jeon, Taeshik Earmme, S. Jenekhe, 2014).

Fluorescence Applications

Le et al. (2020) synthesized and investigated the fluorescence properties of multi-substituted quinoline derivatives, indicating the potential of such compounds in developing fluorescent materials for sensing and imaging applications (Thi Hong Phong Le, T. Nguyen, T. Ngo, Van Co Le, T. Bui, Thi Da Tran, Huu Dinh Nguyen, L. Van Meervelt, 2020).

Propiedades

IUPAC Name |

3-(4-ethylphenyl)sulfonyl-6-methoxy-4-pyrrolidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S/c1-3-16-6-9-18(10-7-16)28(25,26)21-15-23-20-11-8-17(27-2)14-19(20)22(21)24-12-4-5-13-24/h6-11,14-15H,3-5,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFPUUPDSYQUSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-acetyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2422642.png)

![1-(Furan-3-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2422645.png)

![3-(3-chloro-2-methylphenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2422647.png)

![4-amino-1-methyl-1H-benzo[f]indole-9-carbonitrile](/img/structure/B2422648.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2422651.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2422652.png)

![5-(4-hydroxyphenyl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2422654.png)

![8-isobutyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2422655.png)

![3-(3-(4-(tert-butyl)phenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2422659.png)

![3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]butanoic acid](/img/structure/B2422660.png)